2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c1-14-5-8-16(12-19(14)22)23-20(25)13-17-4-2-3-11-24(17)28(26,27)18-9-6-15(21)7-10-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIBUWANFCIERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, a sulfonyl group, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of specific functional groups contributes to its unique chemical properties and reactivity.
- Molecular Formula : C20H22ClFN2O3S
- Molecular Weight : 424.92 g/mol
- Structure : The compound features a piperidine ring, a sulfonyl group, and an acetamide moiety which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions using appropriate precursors.
- Introduction of the Sulfonyl Group : Accomplished via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
- Attachment of the Fluorinated Phenyl Group : Conducted through nucleophilic substitution reactions.
- Final Acetamide Formation : Involves amidation reactions to yield the final product.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
Enzyme Inhibition
Studies suggest that this compound may act as an inhibitor for various enzymes, including:
- Acetylcholinesterase (AChE) : Known for its role in neurotransmission, inhibiting AChE can enhance cholinergic signaling.
- Urease : Inhibition of urease has potential applications in treating infections caused by urease-producing bacteria.
Antibacterial Activity
The compound has shown moderate to strong antibacterial activity against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
Anticancer Properties
Similar compounds have been explored for their anticancer potential, with some derivatives showing promising results in inhibiting tumor growth.
Case Studies
- Antibacterial Screening : A study synthesized a series of compounds with piperidine moieties and evaluated their antibacterial activity. The most active compounds exhibited IC50 values significantly lower than standard drugs, indicating strong antibacterial properties .
- Enzyme Inhibition Studies : Research demonstrated that certain derivatives of piperidine-based compounds displayed high inhibitory activity against AChE and urease, suggesting potential therapeutic applications in neurodegenerative diseases and infection control .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methylphenyl)acetamide | Contains fluorine | Potential enzyme inhibition |
| N-(4-methylphenyl)-N'-(4-chlorophenyl)urea | Urea derivative | Anticancer activity |
| 4-chloro-N-(3-fluoro-4-methylphenyl)benzamide | Benzamide structure | Antimicrobial properties |
The uniqueness of this compound lies in its specific combination of functional groups that may enhance its biological activity compared to other similar compounds.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Variations in the Acetamide Substituent
Substituents on the acetamide nitrogen significantly modulate physicochemical and pharmacological properties:
Key Findings :
Modifications in the Piperidine/Sulfonamide Core
Structural changes to the piperidine ring or sulfonamide group alter conformational flexibility and binding interactions:
Key Findings :
- The 4-chlorophenylsulfonyl group in the target compound provides stronger hydrogen-bonding capacity compared to simpler sulfonamides (e.g., tosyl groups) .
- Piperazinyl or heterocyclic cores (e.g., thienopyrimidine) introduce additional hydrogen-bonding sites or π-stacking interactions, broadening target specificity .
Electronic and Steric Effects of Halogenation
Halogen placement (Cl, F) influences electronic properties and steric interactions:
Q & A
Basic: What are the standard synthetic routes for preparing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide?
Answer:
The synthesis typically involves sequential functionalization of the piperidine scaffold. A common route includes:
Sulfonylation : Reacting piperidine derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Acetamide Coupling : Using nucleophilic substitution or coupling reagents (e.g., EDCI/HOBt) to attach the N-(3-fluoro-4-methylphenyl)acetamide moiety.
Purification : Chromatography or recrystallization to achieve >95% purity, verified via HPLC .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
Key methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation, as demonstrated for analogous acetamide derivatives .
- HPLC-PDA : Assesses purity (>95%) and detects impurities .
Basic: What biological targets or mechanisms are hypothesized for this compound?
Answer:
Based on structural analogs, potential targets include:
- Kinase Inhibition : Sulfonyl-piperidine moieties often interact with ATP-binding pockets in kinases.
- GPCR Modulation : Fluorophenyl groups may target serotonin or dopamine receptors.
- Antimicrobial Activity : Sulfone groups in similar compounds show efficacy against bacterial biofilms .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from:
- Assay Variability : Validate protocols using standardized cell lines (e.g., HEK293 for GPCR studies) and positive controls.
- Purity Issues : Re-test batches with trace impurities via LC-MS.
- Structural Confirmation : Re-examine stereochemistry via X-ray or NOESY NMR, as minor stereoisomers can alter activity .
Advanced: What strategies optimize synthetic yield while minimizing side reactions?
Answer:
- Temperature Control : Perform sulfonylation at 0–5°C to suppress over-sulfonation.
- Catalyst Screening : Use Pd/C or Ni catalysts for selective coupling reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Advanced: How can structure-activity relationship (SAR) studies guide further modifications?
Answer:
- Piperidine Modifications : Introduce methyl groups at C3/C5 to enhance metabolic stability.
- Sulfonyl Group Replacement : Test trifluoromethanesulfonyl or phosphoryl analogs for improved target affinity.
- Fluorophenyl Substitution : Vary fluorine position to assess steric/electronic effects on receptor binding .
Advanced: What challenges arise in crystallographic analysis, and how are they addressed?
Answer:
- Polymorphism : Screen multiple solvents (e.g., ethanol/water mixtures) to isolate stable crystal forms.
- Disorder in Sulfonyl Groups : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.
- Data Resolution : Employ synchrotron radiation for high-resolution datasets (<1.0 Å) .
Advanced: How do computational methods complement experimental SAR studies?
Answer:
- Docking Simulations : Predict binding poses in kinase domains (e.g., EGFR) using AutoDock Vina.
- MD Simulations : Assess conformational flexibility of the piperidine ring in lipid bilayers.
- QSAR Models : Corrogate substituent electronegativity with antimicrobial IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
